molecular formula C9H12N2O B1524447 3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one CAS No. 933698-80-7

3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one

Cat. No.: B1524447
CAS No.: 933698-80-7
M. Wt: 164.2 g/mol
InChI Key: ACEPGLSYFIHKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyridinone ring system. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or neuromodulators.

Properties

IUPAC Name

3-(aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEPGLSYFIHKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201170666
Record name 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933698-80-7
Record name 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933698-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclocondensation Reaction

The most efficient and reported method for preparing compounds structurally related to 3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one involves a cyclocondensation reaction between 2,5-diarylidene cyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide solutions.

Reaction Scheme:

  • Starting Materials:
    • 2,5-Diarylidene cyclopentanone derivatives (prepared via Knoevenagel condensation of cyclopentanone and aromatic aldehydes)
    • Propanedinitrile
    • Sodium alkoxide (sodium ethoxide or sodium methoxide)
  • Solvent: Ethanol (with sodium ethoxide) or methanol (with sodium methoxide)
  • Conditions: Reflux at 80 °C for 1 hour
  • Workup: Cooling to room temperature, dilution with distilled water, filtration, washing, and recrystallization from ethanol

Mechanistic Insights:

  • The reaction proceeds via Michael addition of propanedinitrile to α,β-unsaturated cyclopentanone intermediates.
  • The alkoxide ion acts as both a nucleophile and catalyst, facilitating cyclization and dehydration steps.
  • The final product is a highly functionalized cyclopenta[b]pyridine derivative with nitrile functionality.

Preparation of Diarylidene Cyclopentanone Intermediates

Before cyclocondensation, diarylidene cyclopentanone derivatives are synthesized through Knoevenagel condensation:

  • React cyclopentanone with aromatic aldehydes (2 molar equivalents).
  • Employ basic catalysts such as sodium alkoxide.
  • The reaction forms α,β-unsaturated ketones with arylidene substituents at the 2 and 5 positions.
  • These intermediates are crucial for the subsequent cyclocondensation step.

Experimental Data and Yields

The following table summarizes typical yields, melting points, and characterization data for representative cyclopenta[b]pyridine derivatives synthesized by this method:

Compound ID Yield (%) Melting Point (°C) Key IR Absorption (cm⁻¹) Solvent for Crystallization
CAPD-1 (2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) 77 149–151 2204 (C≡N), 1599 (C=N) Ethanol
CAPD-2 (2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) 75 171–173 2219 (C≡N), 1602 (C=N) Ethanol
CAPD-3 (2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) 82 180–181 2200 (C≡N), 1602 (C=N) Ethanol

Note: These compounds are structurally related and synthesized by analogous methods, providing a reliable basis for the preparation of this compound derivatives.

Characterization Techniques

  • Infrared Spectroscopy (IR): Key absorption bands include nitrile stretching (~2200 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$ NMR shows characteristic aromatic and aliphatic proton signals, including methylene groups in the cyclopentane ring and aminomethyl substituents.
    • $$^{13}C$$ NMR confirms the presence of nitrile carbons and aromatic carbons.
  • Elemental Analysis: Confirms the molecular formula and purity.
  • Thin Layer Chromatography (TLC): Used to monitor reaction progress.

Research Findings and Optimization

  • The use of sodium alkoxide solutions as both reagent and catalyst enhances reaction efficiency and yield.
  • Reaction conditions such as solvent choice (ethanol vs. methanol) and temperature (reflux at 80 °C) are critical for optimal product formation.
  • The cyclocondensation reaction is rapid, typically completing within 1 hour.
  • The method is environmentally friendly compared to high-temperature or prolonged reaction protocols.
  • The synthesized compounds demonstrate high purity and reproducibility.

Summary Table of Preparation Parameters

Parameter Description/Condition
Starting materials 2,5-Diarylidene cyclopentanone derivatives
Nucleophile Propanedinitrile
Catalyst/Reagent Sodium ethoxide or sodium methoxide
Solvent Ethanol (with sodium ethoxide), Methanol (with sodium methoxide)
Temperature Reflux at 80 °C
Reaction time 1 hour
Workup Dilution with water, filtration, washing, recrystallization
Product form Crystalline solids
Typical yield 75–82%

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(aminomethyl)-cyclopenta[b]pyridin-2-one can be contextualized by comparing it to related derivatives. Key analogs include variations in substituents, ring size, and electronic properties, which influence physicochemical parameters, synthetic accessibility, and biological activity.

Substituent Modifications

  • 4-(Trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one: This analog replaces the aminomethyl group with a trifluoromethyl (-CF₃) moiety at the 4-position. The electron-withdrawing CF₃ group significantly alters electronic density, reducing basicity compared to the primary amine. This substitution also increases hydrophobicity (clogP +1.2 vs. -0.5 for the aminomethyl derivative), impacting membrane permeability . Commercial Availability: Priced at €978/50mg (CymitQuimica), it is ~3× more expensive than aminomethyl derivatives (indicative of synthetic complexity or demand) .
  • 2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyrimidine: A pyrimidine-based analog with a cyclopropylamino substituent. Reported purity (95%) suggests robust synthetic protocols, though its bioactivity profile remains less explored compared to pyridinone derivatives .

Ring Expansion and Saturation

  • 4-(4-Fluorophenyl)-1H,2H,5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-one: Expanding the cyclopentane ring to cyclooctane increases conformational flexibility. However, the larger ring size may reduce metabolic stability due to increased surface area for oxidative metabolism .
  • 5-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[b]pyridin-7-one :
    Methylation at the 5-position shifts the ketone position (7-one vs. 2-one in the target compound). This alters hydrogen-bonding capacity and dipole moments, critical for interactions with polar binding pockets .

Data Table: Structural and Commercial Comparison

Compound Name Substituent Molecular Formula Molecular Weight Purity (%) Price (50mg) Key Feature Source
3-(Aminomethyl)-cyclopenta[b]pyridin-2-one -CH₂NH₂ (3-position) C₈H₁₂N₂O 152.2 N/A N/A High derivatization potential -
4-(Trifluoromethyl)-cyclopenta[b]pyridin-2-one -CF₃ (4-position) C₉H₁₀F₃NO 221.2 N/A €978 Enhanced hydrophobicity CymitQuimica
2-(Cyclopropylamino)-cyclopenta[b]pyrimidine Cyclopropylamino C₁₀H₁₄N₄ 190.3 95 N/A Steric hindrance Enamine Ltd
5-Methyl-cyclopenta[b]pyridin-7-one -CH₃ (5-position) C₉H₁₃NO 151.2 N/A N/A Altered H-bonding Exact Mass

Research Findings and Implications

  • Synthetic Challenges: The aminomethyl group in the target compound requires careful protection-deprotection strategies during synthesis, as primary amines are prone to side reactions (e.g., oxidation or acylation) .
  • Biological Relevance: Pyridinone cores are prevalent in kinase inhibitors (e.g., CDK or JAK inhibitors). The aminomethyl group’s basicity may facilitate salt bridge formation with aspartate or glutamate residues in ATP-binding pockets .
  • Thermodynamic Stability : Cyclopenta-fused systems exhibit lower ring strain compared to cyclohepta or cycloocta analogs, favoring synthetic yields and crystallinity for X-ray structure determination (as seen in refinement studies using maximum-likelihood methods) .

Biological Activity

3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and structure-activity relationships (SARs), supported by various studies and data tables.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 221137-23-1

Biological Activity Overview

The compound has shown various biological activities, particularly in anticancer research and enzyme inhibition. Below are key findings from recent studies:

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µg/mL) Reference
A549 (Lung)5.67 ± 0.15
SGC-7901 (Stomach)4.32 ± 0.12
HepG2 (Liver)6.45 ± 0.20

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer progression.

Enzyme Inhibition Rate (%) at 10 µM Reference
CDK1/CyclinA222.51
ALK17.36
FGFR111.82
FAK10.52

These findings indicate that the compound may interfere with critical signaling pathways involved in tumor growth and proliferation.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound.

Key Structural Features

  • The presence of the aminomethyl group is essential for enhancing cytotoxicity.
  • Substituents on the cyclopentapyridine ring can modulate activity; for instance, halogenated derivatives often exhibit increased potency.

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Study on Lung Cancer Cells : A study involving A549 cells demonstrated that treatment with the compound led to apoptosis through caspase activation, indicating a mechanism of action that warrants further investigation .
  • In Vivo Efficacy : In animal models of gastric cancer, administration of the compound resulted in significant tumor reduction compared to control groups .

Q & A

Q. What are the established synthetic routes for 3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves cyclopenta-fused heterocyclic intermediates. A common approach includes:

Silylation : Protection of reactive sites using agents like N,O-bis(trimethylsilyl)acetamide (BSA) in acetonitrile (ACN) at room temperature .

Nucleophilic Substitution : Reacting silylated intermediates with aminomethyl donors (e.g., primary amines) under catalytic conditions (e.g., tetrabutylammonium iodide) at elevated temperatures (80°C) .

Condensation Reactions : For cyclopenta[b]pyridine cores, condensation with carbonyl-containing reagents under basic or acidic conditions is employed .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield*Reference
SilylationBSA, ACN, RT, 16hN/A
SubstitutionTBAI, 80°C, 20hN/A
CondensationEthanol reflux, 12h~60%
*Yields estimated from analogous reactions.

Q. How is this compound characterized, and what analytical techniques are critical?

Methodological Answer: Characterization relies on:

  • NMR Spectroscopy : To confirm the aminomethyl group (δ 2.5–3.5 ppm for CH2NH2) and fused ring structure .
  • HPLC-MS : For purity assessment and molecular ion identification (e.g., [M+H]+ at m/z 179.2) .
  • X-ray Crystallography : To resolve stereochemistry and hydrogen-bonding patterns, using refinement methods like maximum-likelihood in programs such as REFMAC .

Q. Table 2: Key Spectral Data

TechniqueObserved DataReference
1^1H NMRδ 1.8–2.2 (m, cyclopentane), δ 3.1 (s, NH2)
HPLC-MSRetention time: 6.8 min; [M+H]+: 179.2

Q. What stability profiles and storage conditions are recommended for this compound?

Methodological Answer:

  • Stability : Susceptible to oxidation due to the aminomethyl group. Store under inert gas (N2/Ar) at 4°C .
  • Solubility : Prefer polar aprotic solvents (e.g., DMSO, ACN) over aqueous buffers to prevent hydrolysis .

Advanced Research Questions

Q. What biological targets or pharmacological activities are associated with this compound?

Methodological Answer: Structural analogs (e.g., methyl-2-oxo-cyclopenta[b]pyridine derivatives) inhibit fibroblast growth factor receptors (FGFRs), suggesting potential for metabolic disorder therapy (e.g., hyperglycemia, obesity) . Activity is likely modulated by the aminomethyl group’s hydrogen-bonding capacity.

Q. Table 3: Reported Biological Activities

DerivativeTargetIC50 (µM)Reference
Methyl-2-oxo-...FGFR10.8 ± 0.2
Hypothetical analogFGFR4In silico predicted

Q. What structure-activity relationship (SAR) insights guide optimization of this scaffold?

Methodological Answer: Key SAR observations:

  • Aminomethyl Position : Critical for target engagement; substitution reduces FGFR affinity .
  • Ring Saturation : Partial saturation (e.g., 5H,6H,7H) enhances metabolic stability vs. fully aromatic systems .
  • Electron-Withdrawing Groups : Carbonyl groups at C2 improve solubility and binding .

Q. Table 4: SAR Trends in Analogous Compounds

ModificationEffectReference
NH2 → NHRReduced activity
Cyclopentane → CyclohexaneLower FGFR potency

Q. How can computational methods predict reactivity or binding modes of this compound?

Methodological Answer:

  • Docking Studies : Use programs like AutoDock Vina to model interactions with FGFR’s ATP-binding pocket, leveraging the aminomethyl group’s hydrogen-bond donor capacity .
  • DFT Calculations : Predict tautomeric preferences (e.g., lactam-lactim equilibrium) using Gaussian09 at the B3LYP/6-31G* level .

Q. Table 5: Computational Parameters

MethodSoftwareKey OutputReference
Molecular DockingAutoDock Vina∆G = -9.2 kcal/mol
DFT OptimizationGaussian09Lactam form favored by 5.3 kcal/mol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
Reactant of Route 2
3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.